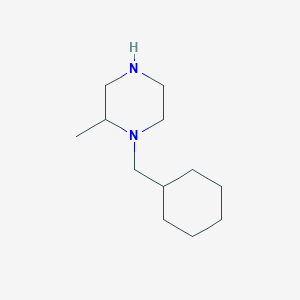![molecular formula C10H9Br2N3 B6361806 3,5-Dibromo-1-[(3-methylphenyl)methyl]-1H-1,2,4-triazole CAS No. 1240572-63-7](/img/structure/B6361806.png)
3,5-Dibromo-1-[(3-methylphenyl)methyl]-1H-1,2,4-triazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “3,5-Dibromo-1-[(3-methylphenyl)methyl]-1H-1,2,4-triazole” belongs to the class of organic compounds known as triazoles. Triazoles are compounds containing a five-membered aromatic ring made up of two carbon atoms and three nitrogen atoms .
Molecular Structure Analysis
The molecular structure of “this compound” would consist of a triazole ring, which is a five-membered aromatic ring with two carbon atoms and three nitrogen atoms. The 1-position of the ring is substituted with a [(3-methylphenyl)methyl] group, and the 3 and 5 positions are substituted with bromine atoms .Chemical Reactions Analysis
Triazoles are known to undergo a variety of chemical reactions, including N-alkylation, N-arylation, and various types of cycloadditions . The presence of bromine atoms in the 3 and 5 positions could make this compound a good candidate for further functionalization through nucleophilic substitution reactions.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For “this compound”, we can predict that it is likely to be a solid at room temperature, given the presence of aromatic rings and bromine atoms. It is likely to have a relatively high molecular weight due to the presence of bromine atoms .Applications De Recherche Scientifique
Synthesis and Characterization
The synthesis of dibromo-triazoles, including 3,5-Dibromo-1-[(3-methylphenyl)methyl]-1H-1,2,4-triazole, has garnered attention due to their high biological activity, low toxicity, and systemic nature. These compounds serve as essential functional materials in medicinal chemistry, bio-conjugation, and materials chemistry. Synthesis from 1H-1,2,4-triazole using bromine or N-bromosuccinimide results in high yields. Further modification through amination with hydroxylamine-O-sulphonic acid in alkaline solutions yields amino derivatives, highlighting the versatility and potential for creating a wide array of bioactive molecules (Yu et al., 2014).
Antimicrobial Activities
Research into 1,2,4-triazole derivatives, structurally related to this compound, has demonstrated significant antimicrobial properties. Synthesis from various ester ethoxycarbonylhydrazones with primary amines, and further modification, yielded compounds with good to moderate antimicrobial activity against a range of test microorganisms, emphasizing their potential in developing new antimicrobial agents (Bektaş et al., 2007).
Reactions and Derivatives
Further research has explored the reactions of 3,5-dibromo-1-(thiiran-2-ylmethyl)-1,2,4-triazole with NH-azoles, leading to the formation of diverse compounds with potential applications in various fields. The structural versatility of these derivatives underlines the broad utility of dibromo-triazoles in synthetic organic chemistry and materials science (Khaliullin et al., 2014).
Crystal Structures and Applications
The study of crystal structures and amination of dibromo-triazoles reveals their applications in medicine, pesticides, and energetic materials. By introducing halogen atoms and amino groups into the triazole ring, a series of important intermediates for further modification are obtained. These compounds' structures, characterized by various spectroscopic techniques, support their use as intermediates in designing more complex molecules for diverse applications (Wang et al., 2020).
Orientations Futures
The future directions for research on “3,5-Dibromo-1-[(3-methylphenyl)methyl]-1H-1,2,4-triazole” would likely depend on its observed properties and potential applications. Given its structure, it could be interesting to explore its potential uses in medicinal chemistry, materials science, or as a building block in synthetic chemistry .
Mécanisme D'action
Mode of Action
Without specific information on the compound’s targets, it’s challenging to describe its exact mode of action. Based on its chemical structure, it’s plausible that the compound could form interactions with target proteins or enzymes, leading to changes in their function .
Pharmacokinetics
The compound is predicted to have high gastrointestinal absorption and is likely to permeate the blood-brain barrier .
Result of Action
The molecular and cellular effects of “3,5-Dibromo-1-[(3-methylphenyl)methyl]-1H-1,2,4-triazole” are currently unknown due to the lack of research on this specific compound .
Propriétés
IUPAC Name |
3,5-dibromo-1-[(3-methylphenyl)methyl]-1,2,4-triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9Br2N3/c1-7-3-2-4-8(5-7)6-15-10(12)13-9(11)14-15/h2-5H,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKRAIFZMUQJOAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C(=NC(=N2)Br)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9Br2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.01 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3,5-Dibromo-1-[(4-bromo-2-fluorophenyl)methyl]-1H-1,2,4-triazole](/img/structure/B6361730.png)

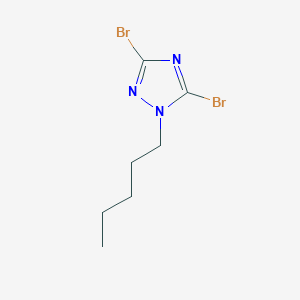
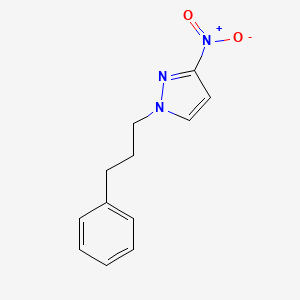
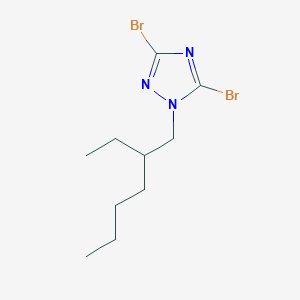
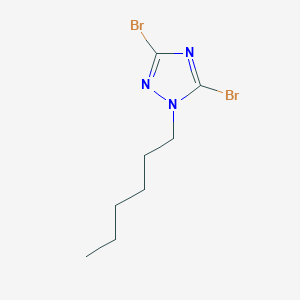
![3-[(Dibromo-1H-1,2,4-triazol-1-yl)methyl]benzonitrile](/img/structure/B6361775.png)
![3,5-Dibromo-1-[(2-nitrophenyl)methyl]-1H-1,2,4-triazole](/img/structure/B6361782.png)
![1-[(2,4,5-Trifluorophenyl)methyl]piperazine](/img/structure/B6361783.png)
![2-(Dibromo-1H-1,2,4-triazol-1-yl)-1-[4-(trifluoromethyl)phenyl]ethan-1-one](/img/structure/B6361790.png)
![1-{[4-Chloro-3-(trifluoromethyl)phenyl]methyl}piperazine](/img/structure/B6361798.png)
![1-[(4-tert-Butylphenyl)methyl]-4-nitro-1H-pyrazole](/img/structure/B6361801.png)
![3,5-Dibromo-1-[(3,4-dichlorophenyl)methyl]-1H-1,2,4-triazole](/img/structure/B6361826.png)
